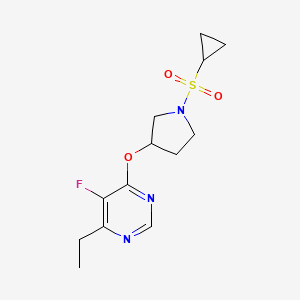

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine

Description

Properties

IUPAC Name |

4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-6-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O3S/c1-2-11-12(14)13(16-8-15-11)20-9-5-6-17(7-9)21(18,19)10-3-4-10/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAWLSWNSXCKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs, particularly in areas such as oncology or infectious diseases.

Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Features and Validation

The compound’s structure was likely determined via X-ray crystallography, a method supported by SHELX software for refinement and SHELXS/SHELXD for solution . Validation of bond lengths, angles, and torsional parameters would follow protocols outlined in Structure Validation in Chemical Crystallography , ensuring geometric accuracy. The cyclopropylsulfonyl group introduces steric and electronic complexity, which may influence molecular packing and solubility.

Comparison with Similar Compounds

The following structurally related pyrimidine derivatives (from ) are analyzed for comparative insights:

| Compound | CAS No. | Key Substituents | Structural Differences |

|---|---|---|---|

| 4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine | N/A | Cyclopropylsulfonyl-pyrrolidine, 5-F, 6-ethyl | Reference compound |

| 2-(2-((4-Bromo-2,6-dimethylphenyl)amino)-2-oxoethoxy)-5-fluoro-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide | 1462267-38-4 | Benzamide core, bromo-dimethylphenyl, fluorinated ethoxy chain | Lacks pyrimidine ring; incorporates benzamide and urea-like moieties |

| (R)-2-(1-(1-Aminocyclopropyl)-2-methylpropylamino)-4-(3,5-difluorophenylamino)pyrimidin-5-carboxamide | 1439907-14-8 | Pyrimidine-carboxamide, difluorophenyl, aminocyclopropyl | Retains pyrimidine core but replaces sulfonyl-pyrrolidine with carboxamide and amine groups |

Key Observations:

Core Structure : While all compounds feature aromatic heterocycles, only 1439907-14-8 retains the pyrimidine core, differing in substituent patterns.

Sulfonyl vs.

Fluorine Placement : Fluorine at the 5-position (target) vs. 3,5-difluorophenyl (1439907-14-8) suggests divergent electronic effects on ring reactivity and binding interactions.

Methodological Considerations

- Crystallography Tools : SHELX programs and ORTEP-3 are critical for resolving steric clashes and validating the cyclopropylsulfonyl-pyrrolidine conformation.

- Validation Metrics : ADP (Atomic Displacement Parameter) analysis and Hirshfeld surface mapping (as per ) would highlight packing efficiency and intermolecular interactions unique to the target compound.

Biological Activity

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine is a synthetic compound that exhibits significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrimidine ring, a pyrrolidine moiety, and a cyclopropylsulfonyl group. Its molecular formula is with a molecular weight of 315.37 g/mol. The presence of the fluorine atom and sulfonyl group contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈FN₃O₃S |

| Molecular Weight | 315.37 g/mol |

| CAS Number | 2034249-93-7 |

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of Pyrrolidine Intermediate : Reacting a suitable amine with cyclopropylsulfonyl chloride under basic conditions.

- Etherification : The pyrrolidine intermediate is then reacted with 4-hydroxypyrimidine to form the ether linkage.

- Fluorination : Introduction of the fluorine atom at the 5-position of the pyrimidine ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonyl group enhances binding affinity, while the pyrimidine structure may facilitate interaction with nucleic acid targets or proteins involved in cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting their normal function.

- Receptor Modulation : It could modulate receptor activity, influencing various physiological responses.

Research Findings

Recent studies have explored the biological effects of this compound, revealing promising results in various assays:

- Antiviral Activity : Tests have shown that derivatives of similar structures exhibit antiviral properties against influenza viruses, with IC50 values indicating effective inhibition at micromolar concentrations .

- Cytotoxicity Assessments : Preliminary cytotoxicity assays demonstrated that this compound has low toxicity levels in mammalian cell lines, suggesting a favorable therapeutic index for further development.

- SAR Insights : Structure-activity relationship (SAR) studies indicate that modifications to the cyclopropyl and pyrrolidine groups can significantly alter biological activity, providing pathways for optimization .

Comparative Analysis

When compared to similar compounds, such as other pyrimidine derivatives and sulfonamide-based drugs, this compound stands out due to its unique structural features that enhance both stability and reactivity.

| Compound Type | Example | Key Features |

|---|---|---|

| Pyrimidine Derivatives | 5-Fluorouracil | Anticancer properties |

| Sulfonamides | Sulfamethoxazole | Antibacterial activity |

| Pyrrolidine Analogues | Pyrrolidine | Basic scaffold in drug design |

Case Study 1: Antiviral Efficacy

A study published in Nature examined the efficacy of pyrimidine derivatives against influenza A virus, highlighting that compounds similar to this compound exhibited significant antiviral activity at low concentrations without cytotoxic effects .

Case Study 2: Enzyme Inhibition

Research conducted by Journal of Medicinal Chemistry focused on enzyme inhibition properties, demonstrating that modifications in the sulfonyl group could enhance binding affinity and selectivity towards specific targets involved in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.